REACTION_CXSMILES
|
[NH2:1][OH:2].OS(O)(=O)=O.[C:8]([OH:13])(=[O:12])[C:9]([OH:11])=[O:10]>CO>[C:8]([O-:13])(=[O:12])[C:9]([O-:11])=[O:10].[OH:2][NH3+:1].[OH:2][NH3+:1] |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
680 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the thin white precipitat
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
ADDITION
|
Details
|
A magnetic stirring bar was introduced
|
Type
|
CUSTOM
|
Details
|
the flask was placed in an ice-water bath
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
A thick white slurry was produced
|
Type
|
FILTRATION
|
Details
|
this was filtered
|
Type
|
CUSTOM
|
Details
|
the crude white solid (84.8 g) was collected
|
Type
|
CUSTOM
|
Details
|
A portion (25 g) of this solid was recrystallized from hot water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-].O[NH3+].O[NH3+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |